molecular formula C23H16Cl2N2O B11702561 (1Z,2E)-3-(2,4-Dichlorophenyl)-N-[4-(5-methyl-1,3-benzoxazol-2-YL)phenyl]prop-2-EN-1-imine

(1Z,2E)-3-(2,4-Dichlorophenyl)-N-[4-(5-methyl-1,3-benzoxazol-2-YL)phenyl]prop-2-EN-1-imine

Cat. No.: B11702561
M. Wt: 407.3 g/mol
InChI Key: CSSBNEHCIJMZAA-HVSNTMGOSA-N
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Description

(1Z,2E)-3-(2,4-Dichlorophenyl)-N-[4-(5-methyl-1,3-benzoxazol-2-YL)phenyl]prop-2-EN-1-imine is a complex organic compound characterized by its unique structure, which includes a dichlorophenyl group and a benzoxazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1Z,2E)-3-(2,4-Dichlorophenyl)-N-[4-(5-methyl-1,3-benzoxazol-2-YL)phenyl]prop-2-EN-1-imine typically involves multi-step organic reactions. The process begins with the preparation of the benzoxazole derivative, followed by the introduction of the dichlorophenyl group through a series of substitution reactions. The final step involves the formation of the imine linkage under controlled conditions, often using a dehydrating agent to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

(1Z,2E)-3-(2,4-Dichlorophenyl)-N-[4-(5-methyl-1,3-benzoxazol-2-YL)phenyl]prop-2-EN-1-imine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced forms.

    Substitution: The dichlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can lead to a variety of derivatives with different functional groups.

Scientific Research Applications

(1Z,2E)-3-(2,4-Dichlorophenyl)-N-[4-(5-methyl-1,3-benzoxazol-2-YL)phenyl]prop-2-EN-1-imine has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s biological activity is of interest for developing new pharmaceuticals and studying biochemical pathways.

    Industry: It can be used in the production of advanced materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (1Z,2E)-3-(2,4-Dichlorophenyl)-N-[4-(5-methyl-1,3-benzoxazol-2-YL)phenyl]prop-2-EN-1-imine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    (1Z,2E)-3-(2,4-Dichlorophenyl)-N-[4-(5-methyl-1,3-benzoxazol-2-YL)phenyl]prop-2-EN-1-imine: shares similarities with other benzoxazole derivatives and dichlorophenyl compounds.

    Benzoxazole derivatives: These compounds often exhibit similar reactivity and biological activity due to the presence of the benzoxazole moiety.

    Dichlorophenyl compounds: The dichlorophenyl group is common in many organic compounds, contributing to their chemical properties and reactivity.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C23H16Cl2N2O

Molecular Weight

407.3 g/mol

IUPAC Name

(E)-3-(2,4-dichlorophenyl)-N-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]prop-2-en-1-imine

InChI

InChI=1S/C23H16Cl2N2O/c1-15-4-11-22-21(13-15)27-23(28-22)17-6-9-19(10-7-17)26-12-2-3-16-5-8-18(24)14-20(16)25/h2-14H,1H3/b3-2+,26-12?

InChI Key

CSSBNEHCIJMZAA-HVSNTMGOSA-N

Isomeric SMILES

CC1=CC2=C(C=C1)OC(=N2)C3=CC=C(C=C3)N=C/C=C/C4=C(C=C(C=C4)Cl)Cl

Canonical SMILES

CC1=CC2=C(C=C1)OC(=N2)C3=CC=C(C=C3)N=CC=CC4=C(C=C(C=C4)Cl)Cl

Origin of Product

United States

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